REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[C:13]([CH3:20])[CH:12]=2)[CH2:4][CH2:3]1>C(O)C.[Pd]>[CH3:20][C:13]1[CH:12]=[C:11]([O:10][CH2:9][CH2:8][N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:16]=[CH:15][C:14]=1[NH2:17]
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Name
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|
Quantity
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0.69 g
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Type
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reactant
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Smiles
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CN1CCN(CC1)CCOC1=CC(=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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0.055 g
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Type
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catalyst
|
Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was agitated under a hydrogen atmosphere at ambient temperature for 4 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Palladium on carbon was removed by filtration with Celite
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
CC1=C(N)C=CC(=C1)OCCN1CCN(CC1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |